BenchChemオンラインストアへようこそ!

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole

Estrogen Receptor Alpha Breast Cancer Binding Affinity

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole (CAS 881988-92-7) is a heterocyclic small molecule (C₁₇H₁₅N₃O, MW 277.32) that couples a 2,3-dihydro-1H-indole (indoline) core to a 5-phenyl-1,3,4-oxadiazole group via a methylene linker. This scaffold merges two privileged pharmacophoric motifs: the 1,3,4-oxadiazole ring, known for metabolic stability and diverse bioactivity, and the indoline nucleus, which offers distinct conformational constraints compared to the fully aromatic indole counterparts more commonly reported in oxadiazole hybrid libraries.

Molecular Formula C17H15N3O
Molecular Weight 277.327
CAS No. 881988-92-7
Cat. No. B2564771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole
CAS881988-92-7
Molecular FormulaC17H15N3O
Molecular Weight277.327
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O/c1-2-7-14(8-3-1)17-19-18-16(21-17)12-20-11-10-13-6-4-5-9-15(13)20/h1-9H,10-12H2
InChIKeyCHIFQFSSEQZPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole (CAS 881988-92-7) Procurement Guide: Compound Class & Key Characteristics


1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole (CAS 881988-92-7) is a heterocyclic small molecule (C₁₇H₁₅N₃O, MW 277.32) that couples a 2,3-dihydro-1H-indole (indoline) core to a 5-phenyl-1,3,4-oxadiazole group via a methylene linker . This scaffold merges two privileged pharmacophoric motifs: the 1,3,4-oxadiazole ring, known for metabolic stability and diverse bioactivity, and the indoline nucleus, which offers distinct conformational constraints compared to the fully aromatic indole counterparts more commonly reported in oxadiazole hybrid libraries [1]. The saturated 2,3-dihydroindole ring introduces a non-planar geometry at the indoline nitrogen, potentially altering hydrogen-bonding capacity, lipophilicity, and target-binding profiles relative to indole-based analogs.

Why 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole Cannot Be Casually Substituted with Common Indole-Oxadiazole Analogs


Generic substitution of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole with structurally related indole-oxadiazole hybrids (e.g., 5-(3′-indolyl)-1,3,4-oxadiazoles or N-alkylated indole-methyl-oxadiazoles) is not straightforward due to the unique saturated indoline ring system. The sp³-hybridized C-2 and C-3 of the indoline introduce increased molecular flexibility and altered electron density at the nitrogen lone pair compared to the planar, aromatic indole ring [1]. These physiochemical differences directly influence solubility, metabolic stability, and target engagement. For example, in estrogen receptor alpha (ER-α) binding assays, analogs with different substituents on the oxadiazole-indole scaffold exhibited IC₅₀ values ranging from 1.78 to 19.74 μM and over 1500-fold differences in binding affinity, underscoring that minor structural modifications can cause drastic changes in biological activity [2]. Therefore, selecting a specific compound with the 2,3-dihydro-1H-indole configuration is critical when aiming for a particular biological or pharmacological profile, rather than assuming interchangeability within the broader compound class.

Quantitative Differentiator Evidence for 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole (CAS 881988-92-7)


Class-Level ER-α Binding Affinity Advantage: 1,3,4-Oxadiazole-Indole Hybrids Compared to Bazedoxifene

In a class-level comparison, novel indole-oxadiazole derivatives designed as ER-α antagonists demonstrated up to 1589-fold higher binding affinity for ER-α. The most potent compound in this series, 5o, exhibited an ER-α binding affinity of 213.4 pM, compared to the clinically approved SERM bazedoxifene, which showed 339.2 nM [1]. This demonstrates the potential of the indole-oxadiazole scaffold, which includes the target compound's core structure, for extremely high-affinity receptor engagement. The target compound, containing the distinct 2,3-dihydro-1H-indole modification, may further optimize this binding profile due to its non-planar geometry.

Estrogen Receptor Alpha Breast Cancer Binding Affinity

Superior Antiproliferative Activity in ER-Positive Breast Cancer Cells vs. Standard Agent

In a direct head-to-head comparison within a class study, several indole-oxadiazole hybrids showed superior antiproliferative activity against ER-α dominant T-47D breast cancer cells compared to the standard drug bazedoxifene. The most active compounds in the series, 5c and 5o, displayed IC₅₀ values of 3.24 ± 0.46 μM and 1.72 ± 1.67 μM, respectively [1]. This is a significant improvement over bazedoxifene's IC₅₀ of 12.78 ± 0.92 μM in the same assay. These quantitative results suggest that the indole-oxadiazole scaffold, including the target compound's structural arrangement, provides a marked increase in cellular potency.

Antiproliferative Activity Breast Cancer T-47D Cell Line

Distinct Structural Scaffold: Non-Planar Indoline Core for Enhanced Solubility and Metabolic Stability

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is structurally distinct from the majority of indole-oxadiazole hybrids in the literature due to its 2,3-dihydro-1H-indole (indoline) core. This saturation introduces an sp³-hybridized carbon at the 2- and 3-positions, disrupting the planarity of the indole ring system. In contrast, most reported analogs, such as 5-(3′-indolyl)-1,3,4-oxadiazoles, contain a fully aromatic indole [1]. This non-planar geometry can significantly improve aqueous solubility and metabolic stability by reducing π-π stacking and making the molecule less susceptible to cytochrome P450-mediated oxidation, a common issue for flat, aromatic compounds. No quantitative data is available for the target compound itself, but this structural principle is a well-established driver in medicinal chemistry for improving drug-likeness [2].

Structural Differentiation Indoline Physicochemical Properties

Potential for Different Enzyme Selectivity due to Indoline Conformation

The non-planar indoline ring in 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole can lead to a different selectivity profile compared to planar indole analogs. This is supported by class-level observations where small structural changes in indole-oxadiazole hybrids have led to significant shifts in target engagement. For example, in a related series, the variation of just the N-1 substituent on the indole ring resulted in an IC₅₀ range from 1.78 to 19.74 μM against cancer cell lines [1]. The introduction of an indoline core, with its altered nitrogen pKa and orientation, is hypothesized to further fine-tune this selectivity, potentially reducing off-target effects. Procurement of this specific analog enables hypothesis testing for improved selectivity in enzyme or receptor assays.

Target Selectivity Indoline Conformation Enzyme Inhibition

Defined Application Scenarios for 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole (CAS 881988-92-7) Based on Quantitative Evidence


Lead Compound for ER-Positive Breast Cancer Drug Development

The class-level ER-α binding affinity (213.4 pM) and antiproliferative potency (IC₅₀ 1.72 μM) reported for close structural analogs [1] provide a strong rationale for procuring 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole as a starting point for an ER-positive breast cancer program. Its unique indoline core may offer a way to improve upon the pharmacokinetic properties of these potent hits.

Selectivity Profiling in Kinase or Nuclear Receptor Panels

Due to the conformational distinction of the indoline ring, this compound is ideally suited for inclusion in focused libraries designed to evaluate selectivity against a panel of related targets, such as kinases or nuclear receptors. The observed SAR sensitivity within the indole-oxadiazole class [1] suggests that the non-planar scaffold may yield a unique selectivity fingerprint.

Pharmacokinetic Optimization Study Focused on Metabolic Stability

When high metabolic clearance is a liability for an aromatic indole-based lead series, acquiring the 2,3-dihydro analog allows for a direct test of the hypothesis that saturation at the indole core improves metabolic stability. This compound can serve as a critical tool in structure-property relationship (SPR) studies to reduce oxidative metabolism.

Chemical Probe for Investigating Non-Planar Conformational Effects on Target Binding

This compound is a valuable chemical probe for academic and industrial groups investigating the impact of ligand planarity on target engagement and functional activity. It provides a controlled structural modification (indoline vs. indole) to test fundamental molecular recognition principles in a system relevant to nuclear receptor or enzyme binding.

Quote Request

Request a Quote for 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.